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Foreword: The Strategic Role of Fluorine in Modern
Drug Discovery

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal
chemistry. Its unique electronic properties—high electronegativity, small van der Waals radius,
and the ability to form strong bonds with carbon—allow for the fine-tuning of a compound's
physicochemical and pharmacokinetic profiles.[1][2] Fluorine substitution can enhance
metabolic stability by blocking sites of oxidative metabolism, modulate pKa to improve cell
permeability and target binding, and alter molecular conformation to lock in a bioactive shape.
[3][4] It is within this context that 4,5-Difluoro-2-methylphenol emerges as a valuable and
versatile building block for the synthesis of novel therapeutics. This guide provides an in-depth
analysis of its core properties, reactivity, synthesis, and applications for researchers and drug
development professionals.

Section 1: Core Physicochemical and Molecular
Properties
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4,5-Difluoro-2-methylphenol (CAS No. 704884-76-4) is a substituted aromatic phenol. The
molecule incorporates a standard ortho-cresol scaffold, distinguished by the presence of two
fluorine atoms at the C4 and C5 positions of the benzene ring.[5] These substituents are critical
to its unique chemical behavior.

Structural and General Properties

A summary of the key identification and physical properties of 4,5-Difluoro-2-methylphenol is
presented below. While some experimental data, such as a precise melting point and pKa, are
not widely published, reliable computed data and comparisons with analogous structures
provide a strong predictive framework.
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Property Value | Description Source(s)
IUPAC Name 4,5-difluoro-2-methylphenol [5]
Synonyms Phenol, 4,5-difluoro-2-methyl- [6]
CAS Number 704884-76-4 [5]
Molecular Formula C7HeF20 [5]
Molecular Weight 144.12 g/mol [5]
Inferred to be a solid at room
Appearance temperature, based on related [7]
cresol structures.
Boiling Point 209.6 °C (at 760 mmHg)
Density 1.28 g/cm3 (Predicted)
Flash Point 80.6 °C
Expected to be soluble in
common organic solvents
Solubility (e.g., DCM, EtOAc, MeOH,
THF) and sparingly soluble in
water.
Estimated to be lower (more
acidic) than o-cresol (~10.3)
pKa (Phenolic H) due to the inductive electron-
withdrawing effects of the two
fluorine atoms.[8]
LogP (Octanol/Water) 2.1 (Computed) [5]

Spectroscopic Profile (Predicted)

Direct experimental spectra for 4,5-Difluoro-2-methylphenol are not commonly available in
public databases. However, a detailed and reliable spectroscopic profile can be predicted
based on its structure and data from analogous compounds.[9][10][11] This predictive analysis
is a crucial skill for chemists working with novel structures.
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'H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing four distinct signals:

Aromatic Protons (2H): Two signals in the aromatic region (~6.8-7.2 ppm). The proton at C6
will appear as a doublet coupled to the fluorine at C5. The proton at C3 will appear as a
doublet coupled to the fluorine at C4. Long-range H-F couplings may introduce additional
complexity.

Phenolic Proton (1H): A broad singlet, typically in the range of 5-8 ppm, whose chemical shift
is highly dependent on solvent and concentration.

Methyl Protons (3H): A sharp singlet around 2.1-2.3 ppm.

BC NMR Spectroscopy

The 13C NMR spectrum will provide a clear carbon fingerprint and direct evidence of fluorination

through characteristic C-F coupling:

Total Signals: Seven distinct carbon signals are expected.

Fluorinated Carbons (C4 & C5): These will be the most diagnostic signals, appearing as
large doublets due to one-bond C-F coupling (1XJCF), typically in the range of 240-270 Hz.
Their chemical shifts will be significantly downfield.

Adjacent Carbons (C3 & C6): These carbons will exhibit smaller two-bond C-F coupling
(3JCF) of approximately 15-25 Hz.

Ipso-Carbon (C1): The carbon bearing the hydroxyl group will also show coupling to the
fluorine at C5 (3JCF).

Methyl Carbon: A singlet in the aliphatic region (~15-20 ppm).

19F NMR Spectroscopy

The °F NMR will show two distinct signals for the non-equivalent fluorine atoms at C4 and C5,

likely appearing as doublets due to coupling with the adjacent aromatic protons.

Infrared (IR) Spectroscopy
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The IR spectrum will be characterized by:

O-H Stretch: A broad, strong absorption band in the region of 3200-3600 cm~1.

C-H Stretches: Aromatic C-H stretches just above 3000 cm~! and aliphatic C-H stretches
from the methyl group just below 3000 cm~1.

C=C Stretches: Aromatic ring stretches in the 1450-1600 cm~1 region.

C-F Stretches: Strong, characteristic absorption bands in the 1100-1300 cm~1 region.

Section 2: Synthesis and Reactivity

As a specialized building block, 4,5-Difluoro-2-methylphenol is not typically produced by
simple methylation of a difluorophenol due to regioselectivity challenges. A more plausible and
controlled approach involves the construction of the aromatic ring with the desired substitution
pattern already in place or introduced through robust, high-yield reactions.

Representative Synthetic Workflow

A common strategy for synthesizing substituted phenols involves the diazotization of an aniline
precursor followed by hydrolysis. This provides excellent regiochemical control. The workflow
below outlines this robust approach starting from commercially available 3,4-difluoroaniline.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b1354852?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1354852?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Step 1: Sandmeyer-type Iodination

3,4-Difluoroaniline Figure 1. Multi-step synthesis of 4,5-Difluoro-2-methylphenol.

\ 4

@HCI, o°c

\ 4

Diazonium Salt Intermediate

3,4-Difluoro-1-iodobenzene

Step 2: Ortho-Lithiation and Methylation

3,4-Difluoro-1-iodobenzene

1. n-BuLi, THF, -78°C
2. (CH3)2S0a4 or CHsl

\ 4

1,2-Difluoro-3-iodo-4-methylbenzene

Step 3: Halogen-Magnesium Exchange & Borylation

1,2-Difluoro-3-iodo-4-methylbenzene

1. i-PrMgCl
2. B(OiPr)s

\ 4

Boronic Ester Intermediate

Step 4: Oxidation to Phenol

Boronic Ester Intermediate

4,5-Difluoro-2-methylphenol

Click to download full resolution via product page

Caption: Figure 1. Multi-step synthesis of 4,5-Difluoro-2-methylphenol.
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Experimental Protocol: Oxidation of Boronic Ester (Step
4)
This protocol details the final, critical step of converting the aryl boronic ester intermediate to

the target phenol. This transformation is a widely used and reliable method in organic
synthesis.[10]

Trustworthiness through Self-Validation: This protocol incorporates clear visual and analytical
checkpoints. The disappearance of the starting material can be monitored by Thin Layer
Chromatography (TLC). The successful formation of the phenolic product is confirmed by a
color change upon basification (phenoxide formation) and a significant shift in polarity on the
TLC plate.

Methodology:

o Reaction Setup: To a solution of the 2-(4,5-difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-
1,3,2-dioxaborolane intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water
(3:1 v/v) in a round-bottom flask, add sodium hydroxide (3.0 eq) as a 2M aqueous solution.
Cool the mixture to 0 °C using an ice bath.

o Causality Insight: The basic conditions are required for the subsequent oxidation step to
proceed efficiently. THF is used to ensure the solubility of the organic starting material.

» Oxidation: To the stirred, cooled solution, add hydrogen peroxide (30% aqueous solution, 3.0
eq) dropwise via a syringe or dropping funnel, ensuring the internal temperature does not
exceed 10 °C.

o Causality Insight: The slow, controlled addition of the oxidant is crucial to manage the
exothermic nature of the reaction and prevent uncontrolled side reactions.

» Reaction Monitoring: After the addition is complete, remove the ice bath and allow the
reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by
TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent), observing the consumption of the
starting material.

o Work-up & Quenching: Once the reaction is complete, cool the mixture again to 0 °C and
carefully quench the excess peroxide by the slow addition of a saturated aqueous solution of
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sodium thiosulfate. Stir for 15 minutes.

 Acidification & Extraction: Acidify the aqueous mixture to pH ~2-3 using 2M HCI. The
phenolic product will now be in its neutral, organic-soluble form. Transfer the mixture to a
separatory funnel and extract with ethyl acetate (3 x volumes).

o Causality Insight: The acidification step is critical. It protonates the phenoxide
intermediate, rendering it less water-soluble and allowing it to be extracted into the organic
phase.

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(NazS0ea.), filter, and concentrate under reduced pressure. The crude product can then be
purified by flash column chromatography on silica gel to yield pure 4,5-Difluoro-2-
methylphenol.

Section 3: Applications in Drug Discovery and
Medicinal Chemistry

The true value of 4,5-Difluoro-2-methylphenol lies in its application as a synthon for more
complex, biologically active molecules. The specific arrangement of its functional groups—a
nucleophilic hydroxyl group, an ortho-methyl group, and two electron-withdrawing fluorine
atoms—provides a unique platform for chemical elaboration.

Scaffold for Bioactive Molecules

Research has demonstrated the utility of this phenol in creating novel compounds with potential
therapeutic value. For instance, it has been used as a starting material for the synthesis of
Schiff base derivatives. One such derivative, 4,5-Difluoro-2-((m-tolylimino)methyl)phenol, was
investigated and showed promising in vitro anticancer activity against A549 lung cancer cells
and moderate antioxidant properties.[12] This highlights the potential of the 4,5-difluoro-2-
methylphenyl scaffold in the design of new anticancer agents.

Role of Fluorination in Improving Drug Properties

The difluoro-substitution pattern is particularly advantageous in drug design for several
reasons:
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Metabolic Stability: The C-F bonds are exceptionally strong and resistant to cleavage by
metabolic enzymes like cytochrome P450s. Placing fluorine atoms on the aromatic ring can
prevent hydroxylation, a common metabolic pathway for phenols, thereby increasing the
compound's half-life.[3]

Enhanced Acidity and Binding: The strong inductive effect of the two fluorine atoms
increases the acidity of the phenolic proton. This modulation of pKa can be critical for
optimizing a drug's binding affinity to its target protein, as the hydroxyl group can act as a
more effective hydrogen bond donor.[2]

Lipophilicity and Permeability: Fluorine substitution generally increases a molecule's
lipophilicity, which can enhance its ability to cross cellular membranes and reach its site of
action.[3]

The broader class of fluorinated phenols and their derivatives are integral to the development

of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other targeted

therapies.

Section 4: Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is

paramount. 4,5-Difluoro-2-methylphenol possesses hazards typical of substituted phenols

and requires appropriate engineering controls and personal protective equipment (PPE).

GHS Hazard Classification:[5]

H302: Harmful if swallowed (Acute toxicity, oral).

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Recommended Handling Procedures

Engineering Controls: Always handle this compound in a certified chemical fume hood to
avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily
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accessible.

o Personal Protective Equipment (PPE):

o Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

o Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.qg.,
nitrile).

o Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator
with an appropriate particulate filter should be used.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
strong oxidizing agents.

o Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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